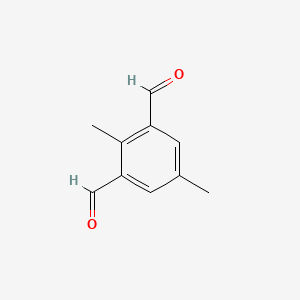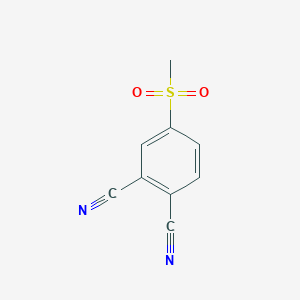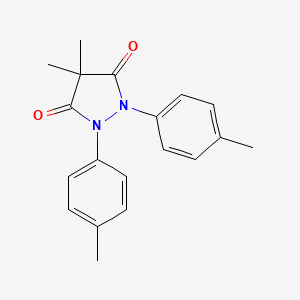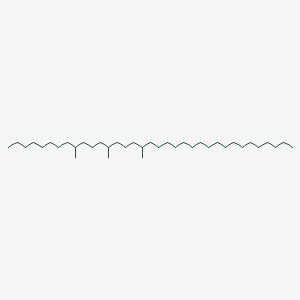
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, a carboxymethyl group, and a dimethylethan-1-aminium group, all bonded to a bromide ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide typically involves the following steps:
Formation of the Acetyloxy Group: This can be achieved through the esterification of an alcohol with acetic anhydride or acetyl chloride under acidic conditions.
Introduction of the Carboxymethyl Group: This step involves the reaction of a suitable precursor with chloroacetic acid or its derivatives.
Quaternization: The final step involves the quaternization of a tertiary amine with methyl bromide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Hydrolysis: The ester bond in the acetyloxy group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
科学的研究の応用
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
作用機序
The mechanism of action of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a reagent in chemical synthesis and a bioactive compound in medical applications highlights its versatility.
特性
CAS番号 |
115828-65-4 |
|---|---|
分子式 |
C8H16BrNO4 |
分子量 |
270.12 g/mol |
IUPAC名 |
2-acetyloxyethyl-(carboxymethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-7(10)13-5-4-9(2,3)6-8(11)12;/h4-6H2,1-3H3;1H |
InChIキー |
AJTORLKGSDNAPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC[N+](C)(C)CC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)



![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)


![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)


![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)

